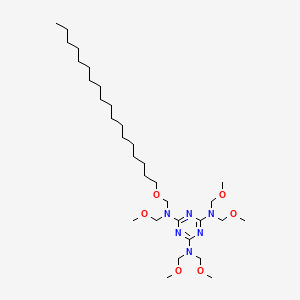
N,N,N',N',N''-Pentakis(methoxymethyl)-N''-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes multiple methoxymethyl and octadecyloxy groups attached to a triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include triazine derivatives and methoxymethylating agents. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxymethyl groups, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine core or the methoxymethyl groups, resulting in different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the methoxymethyl or octadecyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mécanisme D'action
The mechanism of action of N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through its functional groups. The methoxymethyl and octadecyloxy groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s behavior in different environments and its effectiveness in specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3,5-triazine-2,4,6-triamine: This compound has a similar triazine core but lacks the methoxymethyl and octadecyloxy groups.
N,N,N’,N’-Tetraethyl-1,3,5-triazine-2,4,6-triamine: Another triazine derivative with ethyl groups instead of methoxymethyl and octadecyloxy groups.
Uniqueness
N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine is unique due to its combination of methoxymethyl and octadecyloxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility, stability, and reactivity, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
34346-37-7 |
|---|---|
Formule moléculaire |
C32H64N6O6 |
Poids moléculaire |
628.9 g/mol |
Nom IUPAC |
2-N,4-N,4-N,6-N,6-N-pentakis(methoxymethyl)-2-N-(octadecoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C32H64N6O6/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44-29-38(28-43-6)32-34-30(36(24-39-2)25-40-3)33-31(35-32)37(26-41-4)27-42-5/h7-29H2,1-6H3 |
Clé InChI |
RQQMIZDGUOQXIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


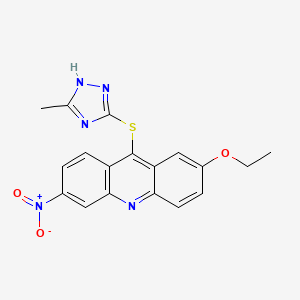

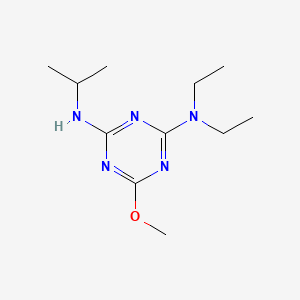
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)


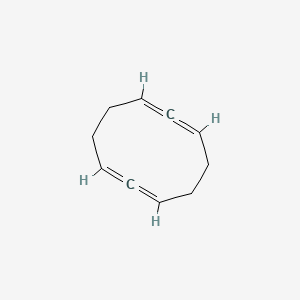

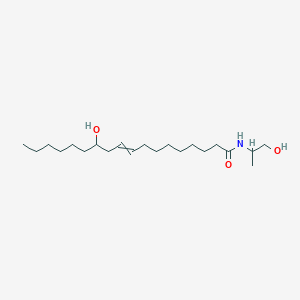
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
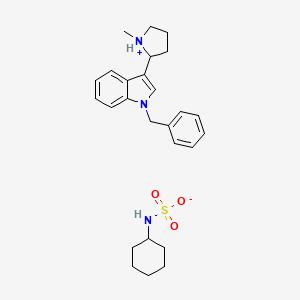
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)


